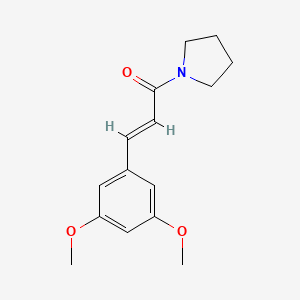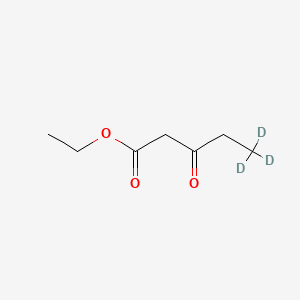
Deacetyl Ketoconazole-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetyl Ketoconazole-d8 is a derivative of Ketoconazole . Ketoconazole is an imidazole-containing antifungal drug . It has been used worldwide for 30 years, but its metabolic characteristics are poorly described . This compound is one of the metabolites of Ketoconazole .
Synthesis Analysis
Ketoconazole-d8 and N-deacetyl-ketoconazole were purchased from Toronto Research Chemicals . The metabolic characteristics of Ketoconazole, including reactive metabolites, were comprehensively understood using a metabolomics approach .Molecular Structure Analysis
The molecular structure of this compound involves a piperazine ring, imidazole ring, and N-acetyl moiety . The chemical formula is C24 H26 Cl2 N4 O3 .Chemical Reactions Analysis
A total of 28 metabolites of Ketoconazole, 11 of which were novel, were identified in a study . The oxidation of piperazine into iminium ion is suggested as a biotransformation responsible for bioactivation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 489.39 . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Investigación Antifúngica
“Deacetyl Ketoconazole-d8” puede utilizarse en la investigación antifúngica debido a su relación con el Ketoconazol, que tiene actividad antifúngica de amplio espectro. Podría ser particularmente útil en el estudio de la coccidioidomicosis, la candidiasis oral y la histoplasmosis .
Estudios Metabólicos
Los investigadores podrían utilizar “this compound” para evaluar el perfil metabólico del Ketoconazol en diversos organismos e identificar los mecanismos que subyacen a sus efectos, como la hepatotoxicidad .
Modelado Farmacocinético
El compuesto podría aplicarse en el desarrollo de modelos farmacocinéticos basados en la fisiología (PBPK) de Ketoconazol y sus metabolitos para comprender mejor cómo se comporta en diferentes estados, como el ayuno o la alimentación .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Despite the use of Ketoconazole worldwide for 30 years, its metabolic characteristics are poorly described . Future research could focus on further understanding the metabolic profile of Ketoconazole and its derivatives, including Deacetyl Ketoconazole-d8, and identifying the mechanisms underlying its hepatotoxicity .
Análisis Bioquímico
Biochemical Properties
Deacetyl Ketoconazole-d8 plays a significant role in biochemical reactions, particularly in the study of drug metabolism and enzyme interactions. It interacts with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to antifungal effects.
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it inhibits the synthesis of ergosterol, a vital component of the cell membrane, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the NRF2-mediated stress response and the CXCL8 (IL-8) pathway under co-culture conditions . These effects highlight its potential impact on cellular function and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the heme iron of cytochrome P450 enzymes, inhibiting their activity. This inhibition prevents the conversion of lanosterol to ergosterol in fungi, disrupting cell membrane synthesis . Additionally, the compound’s deuterium labeling allows for detailed studies of its binding interactions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the main metabolite, N-deacetyl ketoconazole, can be found in cell pellets but not in supernatants, indicating its accumulation within cells . This accumulation can lead to prolonged effects on cellular processes and potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fungal growth without significant toxicity. At higher doses, it can cause hepatotoxicity and other adverse effects . These threshold effects highlight the importance of dosage optimization in therapeutic applications and research studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes extensive metabolism, resulting in various metabolites, including N-deacetyl ketoconazole . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to accumulate in cell membranes, where it exerts its antifungal effects . The compound’s distribution is also influenced by its binding to plasma proteins, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane and cytoplasm. Its targeting signals and post-translational modifications direct it to specific compartments, where it interacts with enzymes and other biomolecules . This localization is essential for its activity and function in inhibiting fungal growth and affecting cellular processes.
Propiedades
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXSEJZCPKWAX-LQQCIFTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)

